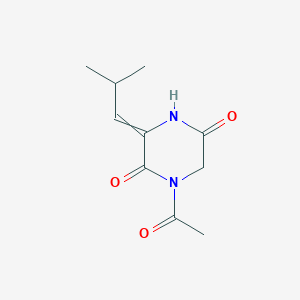![molecular formula C17H19ClS2 B14628776 1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene CAS No. 56056-66-7](/img/structure/B14628776.png)
1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene is an organic compound that features a chloromethyl group and two sulfanyl-substituted phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene typically involves multiple steps:
Formation of the sulfanyl-substituted phenyl ring: This can be achieved by reacting 4-bromothiophenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Coupling of the phenyl rings: The sulfanyl-substituted phenyl ring can be coupled with another phenyl ring using a palladium-catalyzed cross-coupling reaction.
Introduction of the chloromethyl group: The final step involves the chloromethylation of the benzene ring, which can be done using chloromethyl methyl ether and a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Major Products
Substitution Products: Aminomethyl or thiomethyl derivatives
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced benzene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with sulfanyl groups are often used as ligands in catalytic reactions.
Materials Science: Such compounds can be used in the synthesis of polymers and other advanced materials.
Biology and Medicine
Drug Development:
Biological Studies: It can be used as a probe to study biological pathways involving sulfanyl groups.
Industry
Chemical Synthesis: Used as intermediates in the synthesis of more complex molecules.
Material Production: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene would depend on its specific application. For instance:
Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site or allosteric sites.
Receptor Modulation: It may interact with receptors on cell surfaces, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Chloromethyl)-2-(phenylsulfanyl)benzene
- 1-(Chloromethyl)-2-({4-[(methyl)sulfanyl]phenyl}sulfanyl)benzene
Uniqueness
1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
56056-66-7 |
|---|---|
Molekularformel |
C17H19ClS2 |
Molekulargewicht |
322.9 g/mol |
IUPAC-Name |
1-(chloromethyl)-2-[4-(2-methylpropylsulfanyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C17H19ClS2/c1-13(2)12-19-15-7-9-16(10-8-15)20-17-6-4-3-5-14(17)11-18/h3-10,13H,11-12H2,1-2H3 |
InChI-Schlüssel |
CUHWKLOIQAPCSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CSC1=CC=C(C=C1)SC2=CC=CC=C2CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


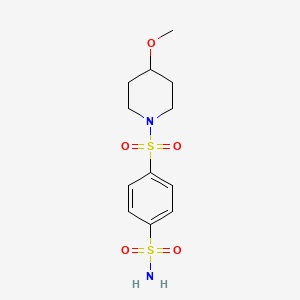

![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
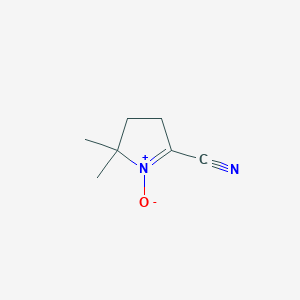
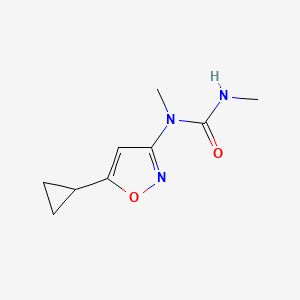

![N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14628739.png)
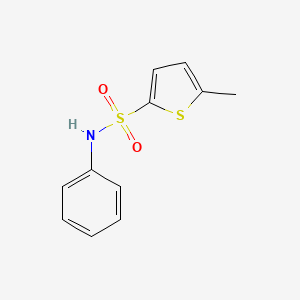
![3-[(2,6-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14628747.png)
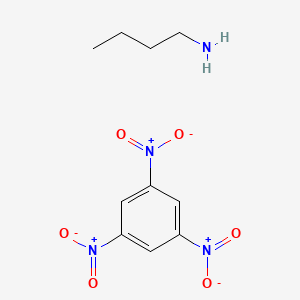
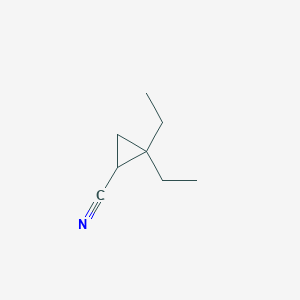
![2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane](/img/structure/B14628762.png)

